Batzelladine B
Description
Properties
Molecular Formula |
C40H67N9O4 |
|---|---|
Molecular Weight |
738 g/mol |
IUPAC Name |
9-[1-amino-4-[4-(diaminomethylideneamino)butoxycarbonyl]-3,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidin-3-yl]nonyl (1S,4R,10R)-10-heptyl-6-methyl-7,9,12-triazatricyclo[6.3.1.04,12]dodeca-5,8-diene-5-carboxylate |
InChI |
InChI=1S/C40H67N9O4/c1-3-4-5-9-12-18-29-27-30-21-22-33-34(28(2)45-40(46-29)49(30)33)36(50)52-25-15-11-8-6-7-10-13-19-31-35(32-20-17-24-48(32)39(43)47-31)37(51)53-26-16-14-23-44-38(41)42/h29-31,33H,3-27H2,1-2H3,(H2,43,47)(H,45,46)(H4,41,42,44)/t29-,30+,31?,33-/m1/s1 |
InChI Key |
CFRXQGXKLCOKGG-BNKKYZKKSA-N |
Isomeric SMILES |
CCCCCCC[C@@H]1C[C@@H]2CC[C@H]3N2C(=N1)NC(=C3C(=O)OCCCCCCCCCC4C(=C5CCCN5C(=N4)N)C(=O)OCCCCN=C(N)N)C |
Canonical SMILES |
CCCCCCCC1CC2CCC3N2C(=N1)NC(=C3C(=O)OCCCCCCCCCC4C(=C5CCCN5C(=N4)N)C(=O)OCCCCN=C(N)N)C |
Synonyms |
batzelladine B |
Origin of Product |
United States |
Scientific Research Applications
Structural Characteristics
Batzelladine B is characterized by a unique tricyclic guanidine structure, which contributes to its biological activity. Its molecular formula is C₁₅H₁₈N₄O₂, and it features several functional groups that enhance its interaction with biological targets.
Biological Activities
This compound exhibits a range of biological activities, including:
- Anti-HIV Activity : this compound has been shown to inhibit the binding of the HIV glycoprotein gp120 to the human CD4 receptor, which is crucial for viral entry into host cells. The inhibitory concentration (IC₅₀) for this activity is reported to be around 31 μM .
- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various pathogens. In particular, it has been evaluated against gram-positive bacteria such as Staphylococcus aureus, showing promising results .
- Anticancer Activity : this compound exhibits cytotoxic effects on several cancer cell lines, including those derived from prostate (DU-145), lung (A-549), and breast cancers (SK-BR3). Studies indicate that it can induce apoptosis in these cells .
- Immunosuppressive Effects : Some derivatives of batzelladine compounds have shown potential in modulating immune responses, which could be beneficial in treating autoimmune diseases .
Synthesis and Derivatives
The synthesis of this compound has been achieved through various methods, highlighting its structural complexity. A notable approach involves a nine-step synthesis from simple pyrrole-based starting materials, allowing for the exploration of its biological properties .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC₅₀/Effectiveness |
|---|---|---|
| Anti-HIV | HIV gp120-CD4 interaction | 31 μM |
| Antimicrobial | Staphylococcus aureus | Promising activity |
| Anticancer | DU-145, A-549, SK-BR3 | Cytotoxic effects |
| Immunosuppressive | Various autoimmune models | Moderate activity |
Case Study 1: Anti-HIV Mechanism
A study demonstrated that this compound inhibits the gp120-CD4 interaction effectively, preventing HIV from entering host cells. This mechanism underscores its potential as a therapeutic agent against HIV/AIDS.
Case Study 2: Antimicrobial Efficacy
In vitro studies showed that this compound exhibits strong antimicrobial properties against resistant strains of bacteria. The compound's ability to disrupt bacterial cell membranes contributes to its effectiveness.
Case Study 3: Anticancer Properties
Research involving various cancer cell lines revealed that this compound induces apoptosis through both intrinsic and extrinsic pathways. This dual mechanism enhances its potential as an anticancer drug.
Chemical Reactions Analysis
Core Cycloaddition and Hydrogenation Reactions
The synthesis of batzelladine B relies on strategic cycloadditions and reductions to construct its fused bicyclic and tricyclic systems:
-
[4+3] Cycloaddition : A pyrrole undergoes a stereoselective [4+3] cycloaddition with a donor–acceptor carbenoid to form the tricyclic core. This reaction simultaneously establishes two stereocenters using a chiral auxiliary (derived from (–)-pantolactone) and a rhodium catalyst .
-
Hydrogenation : Wilkinson’s catalyst ([RhCl(PPh₃)₃]) selectively hydrogenates the remaining double bond in the pyrrole-derived ring without disrupting sensitive functional groups .
Cascade Reaction Sequences
A hallmark of this compound synthesis is the use of multi-step cascades to streamline construction:
-
Aldol-Retro-Aldol-Aza-Michael Cascade : Treatment of a β-ketoester with lithium benzyl octanoate triggers a sequence involving:
-
Decarboxylation and Hydrolysis : Removal of the benzyl ester via decarboxylation and cleavage of the chiral auxiliary finalizes the bicyclic fragment .
Enantioselective Syntheses
Key enantioselective methods ensure the correct stereochemistry:
Late-Stage Functionalization
Late-stage transformations introduce side chains and finalize the structure:
-
Electrophilic Alkynylation : TMS-EBX (electrophilic benziodoxolone reagent) adds an acetylene unit to an enol ether, enabling side-chain elongation .
-
Reductive Amination : Palladium-catalyzed hydrogenation removes protecting groups and forms the final ring via reductive amination .
| Functionalization Step | Reagents/Conditions | Role |
|---|---|---|
| Alkynylation | TMS-EBX, BF₃·OEt₂ | Introduces aliphatic side chain |
| Reductive Amination | Pd/C, H₂, trifluoroacetic acid | Forms final ring and reduces pyrrole |
Comparative Synthetic Strategies
Two dominant approaches highlight trade-offs in efficiency and complexity:
The aromatic precursor route, pioneered by Herzon et al., reduces step count by 50% compared to aliphatic methods .
Critical Reaction Conditions
Comparison with Similar Compounds
Structural Comparison
The Batzelladine family shares a conserved tricyclic guanidine core but differs in substituents, stereochemistry, and additional cyclic systems. Key structural distinctions include:
- Batzelladine A : Contains two tricyclic guanidine cores linked by a pentacyclic system. Unlike Batzelladine B, it exhibits an anti-relationship between C6-H and C8-alkyl groups .
- Merobatzelladines A and B : Feature a unique syn-configuration at C6-H and C8-alkyl positions, diverging from the anti-configuration in Batzelladines A, E, and F .
- Batzelladine D : Retains the tricyclic core but includes a hydroxylated side chain, which enhances its antifungal properties .
- Batzelladine K : Shares the tricyclic core but incorporates a tetrasubstituted cyclohexene ring, influencing its antimalarial activity .
Table 1: Structural and Functional Features of Selected Batzelladines
Bioactivity Comparison
- Anti-HIV Activity : Batzelladines A and B are potent inhibitors of gp120-CD4 binding (IC₅₀ ≈ 1–5 µM) . The tricyclic core is essential, but substituents modulate potency; this compound’s simpler structure retains activity with reduced synthetic complexity .
- Antimalarial Activity: Batzelladines L and K exhibit strong activity against Plasmodium falciparum (IC₅₀ = 0.48–1.2 µg/mL).
- Antimicrobial and Antifungal Effects : Merothis compound shows moderate activity against Vibrio anguillarum (MIC = 5 µg/mL), while Batzelladine D reverses fluconazole resistance in Candida albicans by inhibiting efflux pumps .
Table 3: Bioactivity Profiles of Selected Batzelladines
Q & A
Q. How is the structure of Batzelladine B determined, and what analytical techniques are essential for its characterization?
To determine the structure of this compound, researchers employ a combination of spectroscopic and crystallographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for elucidating the guanidine-containing tricyclic and bicyclic cores, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns. X-ray crystallography provides definitive spatial arrangement, particularly for novel derivatives. Experimental protocols must include rigorous purification steps (e.g., HPLC) and validation against known standards. Detailed procedures should be documented to ensure reproducibility, with synthetic intermediates and characterization data archived in supplementary materials .
Q. What methodologies are used to isolate this compound from marine sponges or other natural sources?
Isolation involves bioassay-guided fractionation of crude extracts using solvent partitioning (e.g., hexane/ethyl acetate gradients) followed by chromatographic techniques like flash column chromatography and preparative HPLC. Researchers must optimize solvent systems to preserve the compound’s stability, given its sensitivity to oxidation. Structural confirmation requires cross-referencing isolated compounds with spectral databases (e.g., SciFinder) and literature benchmarks. Purity assessments via HPLC-DAD or LC-MS are mandatory for biological testing .
Q. Which in vitro assays are standard for evaluating this compound’s antimalarial activity, and how are results interpreted?
The Plasmodium falciparum FcB1 strain is commonly used in SYBR Green I-based assays to measure growth inhibition (IC₅₀). Researchers must include positive controls (e.g., chloroquine) and validate assay conditions (e.g., parasite synchronization, hemozoin correction). Dose-response curves are analyzed using nonlinear regression software (e.g., GraphPad Prism), with triplicate runs to ensure statistical significance. Discrepancies in activity between studies may arise from variations in parasite strains or compound stability, necessitating rigorous protocol standardization .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound derivatives?
SAR studies require systematic synthesis of analogs with modifications to the guanidine cores, aromatic rings, or side chains. Computational tools (e.g., molecular docking with PfATP4 or other malarial targets) guide rational design. Biological testing should include comparative IC₅₀ determinations and cytotoxicity assays (e.g., against HEK293 cells) to assess selectivity. Data should be analyzed using multivariate statistics (e.g., PCA) to identify key structural determinants of activity. Contradictory results, such as reduced activity in dihomodehydrobatzelladine C derivatives, may stem from conformational flexibility or solubility issues, requiring crystallographic or MD simulation validation .
Q. What strategies resolve discrepancies in reported biological activities of this compound across studies?
Meta-analyses of published data should account for variables such as assay protocols (e.g., incubation time, serum content), compound sourcing (natural vs. synthetic), and purity (>95% by HPLC). Researchers must perform head-to-head comparisons under standardized conditions and validate findings using orthogonal assays (e.g., β-hematin inhibition for antimalarials). Contradictions may also arise from epigenetic differences in source organisms, necessitating genomic profiling of sponge specimens .
Q. Which computational methods predict this compound’s interactions with biological targets, and how are these validated experimentally?
Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model binding to putative targets like PfCRT or GPCRs. Docking scores (AutoDock Vina) are cross-validated with mutagenesis studies (e.g., alanine scanning) and surface plasmon resonance (SPR) for binding affinity measurements. False positives from computational predictions require experimental triage via CRISPR-Cas9 knockout models or isotopic labeling assays .
Methodological Considerations
- Data Reproducibility : Ensure all synthetic routes and assay conditions are exhaustively documented, adhering to journal guidelines for supplementary data .
- Ethical Compliance : Source marine specimens under CITES permits and disclose conflicts of interest in publications .
- Statistical Rigor : Consult biostatisticians during experimental design to power studies appropriately and avoid Type I/II errors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
